molecular formula C19H18O5 B1663352 Egonol CAS No. 530-22-3

Egonol

Cat. No.: B1663352
CAS No.: 530-22-3
M. Wt: 326.3 g/mol
InChI Key: VOLZBKQSLGCZGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Egonol, also known as Eugenol, is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . . This suggests that its targets may include ion channels or other components of the neuronal signaling machinery.

Mode of Action

The exact mechanism of action of this compound is unknown. It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown this compound to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It is believed that this compound’s hydrophobic nature enables it to permeate the lipopolysaccharide of the Gram-negative bacterial plasma membrane and modifies the cell structure .

Biochemical Pathways

This compound has been found to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and autophagy in studied cancer lines . It has also been shown to affect cancer cells as an antioxidant, preventing mutation, and as a pro-oxidant, influencing signal pathways and killing cancer cells . Furthermore, this compound has been shown to suppress the PI3/AKT pathway and reduce MMP-2, which are involved in cell proliferation and metastasis .

Pharmacokinetics

As a volatile phenolic bioactive compound, it is likely to be rapidly absorbed and distributed throughout the body . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

At the molecular level, this compound has been shown to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases . At the cellular level, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, cervical, lung, prostate, melanomas, leukemias, osteosarcomas, gliomas, etc .

Biochemical Analysis

Biochemical Properties

Egonol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

Types of Reactions: Egonol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as nitrothis compound and egonyl chloroacetate .

Comparison with Similar Compounds

  • Eugenol
  • Dehydrodiconiferyl alcohol
  • Benzofuran derivatives

Egonol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Biological Activity

Egonol, a compound derived from the Styrax genus, particularly from Styrax officinalis , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore the biological properties of this compound, including its antibacterial, antioxidant, and estrogenic activities.

Chemical Structure and Derivatives

This compound is a benzofuran derivative that exhibits a variety of biological activities. Several derivatives of this compound have been synthesized and evaluated for their biological properties. The following table summarizes some synthesized this compound derivatives and their respective biological activities:

Compound NameStructure DescriptionBiological Activity
This compound5-(3''-hydroxypropyl)-7-methoxy-2-(3',4'-methylenedioxyphenyl)benzofuranAntibacterial, Antioxidant
This compound GentiobiosideGlycosylated form of this compoundEstrogen biosynthesis promotion
This compound GentiotriosideTri-glycosylated form of this compoundEstrogen biosynthesis promotion

Antibacterial Activity

This compound and its derivatives have been investigated for their antibacterial properties. A study demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as a therapeutic agent against bacterial infections .

Estrogenic Activity

Recent research has highlighted the potential of this compound gentiobioside and this compound gentiotrioside in promoting estrogen biosynthesis through allosteric regulation of aromatase activity. Aromatase is crucial for converting androgens into estrogens, and its modulation may help in managing conditions related to estrogen deficiency, such as osteoporosis and certain cancers . In vitro studies using human ovarian granulosa cells showed that these compounds significantly enhanced aromatase enzyme activity without altering its expression levels .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that crude extracts containing this compound demonstrate significant antioxidant activity, which is attributed to the modulation of enzymatic activities such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These enzymes play vital roles in cellular defense against oxidative stress .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. Research indicates that extracts from Styrax camporum, which contain this compound, exhibit cytotoxic activity against specific cancer cells. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

  • Study on Antibacterial Efficacy : A comparative study on the antibacterial efficacy of this compound derivatives showed that while some new derivatives had similar MIC values to this compound, others exhibited enhanced activity against specific bacterial strains, suggesting that structural modifications can lead to improved antibacterial properties .
  • Estrogenic Activity Evaluation : In a study involving ovariectomized rats, administration of this compound gentiotrioside resulted in increased serum estrogen levels, indicating its potential application in treating estrogen deficiency-related conditions .

Properties

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZBKQSLGCZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967474
Record name 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Egonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

530-22-3
Record name Egonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Egonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 - 118 °C
Record name Egonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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